molecular formula C13H16FN3O B1524133 1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine CAS No. 1240564-84-4

1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine

Cat. No.: B1524133
CAS No.: 1240564-84-4
M. Wt: 249.28 g/mol
InChI Key: SMFYONAEJHSGNO-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C13H16FN3O and a molecular weight of 249.29 g/mol . This compound is characterized by the presence of a fluorophenoxy group attached to a propyl chain, which is further connected to a pyrazol-3-amine structure. It is used primarily in research settings for its unique chemical properties.

Preparation Methods

The synthesis of 1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol, propyl bromide, and 5-methyl-1H-pyrazol-3-amine.

    Reaction Conditions: The first step involves the reaction of 4-fluorophenol with propyl bromide in the presence of a base such as potassium carbonate to form 4-fluorophenoxypropane.

    Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine can be compared with similar compounds such as:

Properties

IUPAC Name

1-[3-(4-fluorophenoxy)propyl]-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O/c1-10-9-13(15)16-17(10)7-2-8-18-12-5-3-11(14)4-6-12/h3-6,9H,2,7-8H2,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFYONAEJHSGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCOC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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